Pyrrolo[2,3-b]quinoxalin-2-one, 3-acetyl-4-ethyl-1-(pyridin-2-yl)-1,3,3a,4,9,9a-hexahydro-
Description
3-ACETYL-4-ETHYL-1-(2-PYRIDYL)-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrroloquinoxaline core, which is a fused bicyclic structure containing nitrogen atoms
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-acetyl-4-ethyl-1-pyridin-2-yl-3,3a,9,9a-tetrahydropyrrolo[2,3-b]quinoxalin-2-one |
InChI |
InChI=1S/C19H20N4O2/c1-3-22-14-9-5-4-8-13(14)21-18-17(22)16(12(2)24)19(25)23(18)15-10-6-7-11-20-15/h4-11,16-18,21H,3H2,1-2H3 |
InChI Key |
ZXYDVLNHBHKDJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2C(C(=O)N(C2NC3=CC=CC=C31)C4=CC=CC=N4)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ACETYL-4-ETHYL-1-(2-PYRIDYL)-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridine derivative, the synthesis may involve steps such as alkylation, acylation, and cyclization reactions. Specific reagents and catalysts, such as palladium or copper catalysts, may be employed to facilitate these transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis may utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be integrated into the industrial production methods to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-ACETYL-4-ETHYL-1-(2-PYRIDYL)-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures .
Scientific Research Applications
3-ACETYL-4-ETHYL-1-(2-PYRIDYL)-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is investigated for its applications in materials science, such as the development of novel polymers or catalysts
Mechanism of Action
The mechanism of action of 3-ACETYL-4-ETHYL-1-(2-PYRIDYL)-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-ACETYL-4-ETHYL-1-(2-PYRIDYL)-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE include other pyrroloquinoxaline derivatives and related heterocyclic compounds. Examples include:
- 3-ACETYL-4-ETHYL-1-(2-PYRIDYL)-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE
- 3-ACETYL-4-ETHYL-1-(2-PYRIDYL)-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE .
Uniqueness
The uniqueness of 3-ACETYL-4-ETHYL-1-(2-PYRIDYL)-1,3,3A,4,9,9A-HEXAHYDRO-2H-PYRROLO[2,3-B]QUINOXALIN-2-ONE lies in its specific structural features, such as the combination of the pyrroloquinoxaline core with the pyridyl, acetyl, and ethyl substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
